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Compound of Interest

Compound Name: GSK805

Cat. No.: B607864

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the specificity of GSK805, a potent and orally
active inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORyt).
RORyt is a master transcription factor crucial for the differentiation of pro-inflammatory T helper
17 (Th17) cells, making it a prime therapeutic target for a range of autoimmune and
inflammatory diseases. This document compares GSK805's performance with other notable
RORyt inhibitors, supported by experimental data, and details the methodologies for key
validation assays.

Comparative Analysis of RORyt Inhibitors

The following tables summarize the in vitro potency and selectivity of GSK805 in comparison to
other well-characterized RORyt inhibitors. It is important to note that direct comparisons of
absolute values across different studies should be made with caution due to potential variations
in experimental conditions.

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b607864?utm_src=pdf-interest
https://www.benchchem.com/product/b607864?utm_src=pdf-body
https://www.benchchem.com/product/b607864?utm_src=pdf-body
https://www.benchchem.com/product/b607864?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607864?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

Potency o o
Compoun  Assay Selectivity  Selectivity
Target (IC50/ Reference
d Type vs. RORa  vs. RORf
pIC50)
FRET pIC50 = Data Not Data Not
GSK805 RORyt ] ] [1]
Assay 8.4 Available Available
Th17
_ I | 4 pIC50 > Not Not
Differentiati ) ) ) [1]
Production 8.2 Applicable Applicable
on
FRET IC50=7
TMP778 RORyt ~100-fold ~100-fold [2][3]
Assay nM
Reporter
IC50 =17 IC50 = IC50 =
Gene RORyt [2]
nM 1.24 uyM 1.39 uM
Assay
Th17
. I | 4 IC50 =30 Not Not
Differentiati ) ) ) [3]
Production nM Applicable Applicable
on
Binding IC50=1.9
TAK-828F RORyt >5000-fold  >5000-fold  [4]
Assay nM
Reporter
IC50=6.1
Gene RORyt M >1000-fold >1000-fold [41151[6]
n
Assay
Reporter Highl Highl
JNJ- P IC50=9.6 J y. ? y.
Gene RORyt Selective Selective (7181191
61803534 nM
Assay (>2 uM) (>2 uM)
Th17
_ - IL-17A IC50 =57
VTP-43742 Differentiati . >1000-fold >1000-fold [10]
Secretion nM
on

Key Observations:

» GSK805 demonstrates high potency in inhibiting both the RORyt ligand-binding domain and
Th17 cell differentiation, with pIC50 values of 8.4 and greater than 8.2, respectively[1].
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o TAK-828F exhibits exceptional potency and selectivity, with a binding IC50 of 1.9 nM for
RORyt and over 5000-fold selectivity against the closely related RORa and ROR[3
isoformsl[4].

e TMP778 is a potent RORyt inverse agonist with an IC50 of 7 nM in a FRET assay and
demonstrates approximately 100-fold selectivity over RORa and RORJ in a reporter gene
assay|2].

e JNJ-61803534 is another potent and highly selective RORyt inverse agonist, with an IC50 of
9.6 nM in a reporter assay and high selectivity against other nuclear receptors[7][8][9].

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for
replication and further investigation.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for the RORyt ligand-binding domain
(LBD).

Objective: To determine the binding affinity (Ki) of an inhibitor to RORVyt.

Workflow:
4 .
Preparation
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Incubation Separation Detection & Analysis
\i
Radiolabeled Ligand Incubate Receptor, Separate Bound from Quantify Radioactivity
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Figure 1. Workflow for a Radioligand Binding Assay.
Protocol:
o Preparation of Reagents:
o Recombinant human RORyt Ligand Binding Domain (LBD) is purified.

o A suitable radioligand (e.g., a tritiated known RORyt ligand) is prepared at a fixed
concentration, typically near its Kd value.

o A serial dilution of the test inhibitor (e.g., GSK805) is prepared.
e Incubation:

o The RORyt LBD, radioligand, and varying concentrations of the test inhibitor are incubated
together in a suitable buffer.

o The incubation is carried out at a specific temperature (e.g., room temperature) for a
sufficient time to reach equilibrium.

o Separation of Bound and Free Ligand:

o The reaction mixture is rapidly filtered through a glass fiber filter to separate the protein-
bound radioligand from the unbound radioligand.

o The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
e Detection and Analysis:
o The radioactivity retained on the filters is quantified using a scintillation counter.

o The concentration of the test inhibitor that displaces 50% of the radioligand binding (IC50)
is determined by non-linear regression analysis.

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://www.benchchem.com/product/b607864?utm_src=pdf-body-img
https://www.benchchem.com/product/b607864?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607864?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative
Check Availability & Pricing

o The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff

equation.

Forster Resonance Energy Transfer (FRET) Assay

This biochemical assay measures the ability of a compound to disrupt the interaction between

the RORyt LBD and a coactivator peptide.

Objective: To assess the functional activity of an inhibitor in modulating RORyt-coactivator

interaction.

Workflow:
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Figure 2: Workflow for a FRET-based Coactivator Recruitment Assay.
Protocol:

o Preparation of Reagents:

o Recombinant RORyt LBD is labeled with a donor fluorophore (e.g., Terbium).
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o A peptide corresponding to the nuclear receptor interaction domain of a coactivator (e.g.,
SRC1/NCoA-1) is labeled with an acceptor fluorophore (e.g., Fluorescein).

o A serial dilution of the test inhibitor is prepared.

e Assay Procedure:

o The labeled RORyt LBD, labeled coactivator peptide, and varying concentrations of the
test inhibitor are added to a microplate.

o The plate is incubated at room temperature to allow for protein-protein interaction.
e FRET Signal Measurement:

o The plate is read in a time-resolved FRET-compatible plate reader. The donor fluorophore
is excited, and the emission from both the donor and acceptor fluorophores is measured.

o The FRET ratio (acceptor emission / donor emission) is calculated. A decrease in the
FRET ratio indicates disruption of the RORyt-coactivator interaction.

o Data Analysis:

o The IC50 value, the concentration of inhibitor that causes a 50% reduction in the FRET
signal, is determined from a dose-response curve.

Th17 Cell Differentiation Assay

This cell-based assay evaluates the ability of a compound to inhibit the differentiation of naive T
cells into IL-17-producing Th17 cells.

Objective: To determine the cellular potency of an inhibitor in a physiologically relevant context.

Workflow:
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Figure 3: Workflow for a Th17 Cell Differentiation Assay.

Protocol:

¢ Isolation of Naive CD4+ T cells:

o Naive CD4+ T cells (CD4+CD62L+CD4410CD25-) are isolated from the spleens and lymph
nodes of mice or from human peripheral blood mononuclear cells (PBMCs) using
magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

e Cell Culture and Differentiation:

o Isolated naive CD4+ T cells are cultured in plates coated with anti-CD3 and anti-CD28
antibodies to provide T cell receptor stimulation.

o The culture medium is supplemented with a cocktail of Th17-polarizing cytokines, typically
including TGF-[3, IL-6, IL-1[3, and IL-23. Anti-IFN-y and anti-IL-4 antibodies are often
included to block differentiation into other T helper lineages.

o Cells are treated with a range of concentrations of the test inhibitor or vehicle control.

e Analysis of Th17 Differentiation:

o After a period of incubation (typically 3-5 days), the differentiation of Th17 cells is
assessed.

o ELISA: The concentration of IL-17A in the culture supernatant is quantified by enzyme-
linked immunosorbent assay.
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o Intracellular Cytokine Staining and Flow Cytometry: Cells are re-stimulated for a short
period with PMA and ionomycin in the presence of a protein transport inhibitor (e.qg.,
Brefeldin A). The cells are then fixed, permeabilized, and stained with fluorescently labeled
antibodies against CD4 and IL-17A. The percentage of CD4+IL-17A+ cells is determined
by flow cytometry.

o Data Analysis:

o The IC50 value for the inhibition of IL-17 production is calculated from the dose-response

curve.

RORyt Signaling and Inhibition

The following diagram illustrates the central role of RORyt in the Th17 signaling pathway and
the mechanism by which inhibitors like GSK805 exert their effects.
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Figure 4: RORyt Signaling Pathway and Point of Inhibition.

This guide provides a framework for understanding and evaluating the specificity of GSK805 as
a RORyt inhibitor. The provided data and protocols can serve as a valuable resource for

researchers in the field of immunology and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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